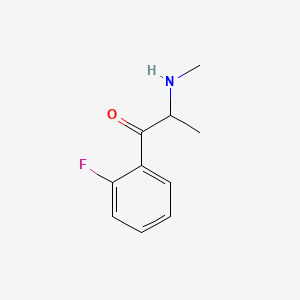
2-Fluoromethcathinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoromethcathinone is a useful research compound. Its molecular formula is C10H12FNO and its molecular weight is 181.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Properties
2-Fluoromethcathinone is known for its stimulant effects, primarily acting as a dopamine and norepinephrine releasing agent. The compound exhibits an effective concentration (EC50) for dopamine release at approximately 48.7 nM, which is comparable to methcathinone (49.9 nM). However, it shows a lower efficacy in norepinephrine release, indicating a relatively selective action towards dopamine . This selectivity is significant as it can lead to different behavioral outcomes compared to other stimulants.
Analytical Detection
The detection of synthetic cathinones like 2-FMC poses challenges in forensic toxicology due to their structural similarities with other substances and their thermal instability. Recent studies have focused on improving analytical methods such as gas chromatography/mass spectrometry (GC/MS) and liquid chromatography coupled with mass spectrometry (LC/MS) to enhance the identification of these compounds in biological samples .
Table 1: Analytical Techniques for this compound Detection
| Technique | Advantages | Limitations |
|---|---|---|
| GC/MS | High sensitivity; widely used | Thermal degradation issues |
| LC/MS | Better stability; suitable for complex matrices | Requires more sophisticated equipment |
| Derivatization | Improves mass spectral quality | Additional steps may complicate analysis |
Case Study on Akathisia
A notable case study highlighted the psychological effects of synthetic cathinones, including 2-FMC. A 21-year-old female patient exhibited severe akathisia after chronic use of various synthetic cathinones, including 2-FMC. Symptoms included intense restlessness and a constant urge to move, which were exacerbated by her substance use history . This case underscores the potential for serious psychiatric side effects associated with prolonged use of 2-FMC.
Research and Development
Due to its properties, 2-FMC is often utilized in research settings to explore the mechanisms of action of stimulants and their interactions with neurotransmitter systems. Its applications extend to studying the pharmacological profiles of new designer drugs, contributing valuable data to the field of psychopharmacology .
Propiedades
Número CAS |
1186137-35-8 |
|---|---|
Fórmula molecular |
C10H12FNO |
Peso molecular |
181.21 |
Nombre IUPAC |
1-(2-fluorophenyl)-2-(methylamino)propan-1-one |
InChI |
InChI=1S/C10H12FNO/c1-7(12-2)10(13)8-5-3-4-6-9(8)11/h3-7,12H,1-2H3 |
Clave InChI |
DCMOUMKIDLRIBO-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C1=CC=CC=C1F)NC |
SMILES canónico |
CC(C(=O)C1=CC=CC=C1F)NC |
Secuencia |
A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















